Cas no 1806751-06-3 (Ethyl 3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-carboxylate)

Ethyl 3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-carboxylate
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- Inchi: 1S/C10H9F3N2O6/c1-3-20-9(16)7-6(19-2)4-5(15(17)18)8(14-7)21-10(11,12)13/h4H,3H2,1-2H3
- InChI Key: UVACHYJNEVBQJP-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C=C(C(C(=O)OCC)=N1)OC)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 386
- XLogP3: 2.7
- Topological Polar Surface Area: 104
Ethyl 3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029086124-1g |
Ethyl 3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-carboxylate |
1806751-06-3 | 97% | 1g |
$1,519.80 | 2022-03-31 |
Ethyl 3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-carboxylate Related Literature
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
Additional information on Ethyl 3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-carboxylate
Ethyl 3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806751-06-3): A Comprehensive Overview
Ethyl 3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806751-06-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its intricate molecular structure, has found applications in various scientific domains, particularly in the development of novel therapeutic agents and agrochemicals. The unique combination of functional groups, including nitro, trifluoromethoxy, and methoxy substituents, makes it a versatile intermediate in synthetic chemistry.
The chemical structure of Ethyl 3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-carboxylate consists of a pyridine core substituted with multiple electronegative groups. The presence of these groups imparts distinct electronic and steric properties to the molecule, which are crucial for its reactivity and potential biological activity. Specifically, the nitro group introduces a strong electron-withdrawing effect, while the trifluoromethoxy and methoxy groups contribute to both lipophilicity and metabolic stability. This balance of properties makes the compound an attractive candidate for further exploration in drug discovery.
In recent years, Ethyl 3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry. Researchers have leveraged its structural features to design new molecules with enhanced pharmacological properties. For instance, the nitro group can be reduced to an amine, opening up possibilities for further derivatization into bioactive compounds. Additionally, the trifluoromethoxy group is known to improve metabolic stability, a critical factor in drug development.
The compound's relevance extends beyond pharmaceuticals into the realm of agrochemicals. Its structural motifs are often found in herbicides and pesticides due to their ability to interact with biological targets effectively. The methoxy group, in particular, is frequently used in agrochemical synthesis to enhance solubility and bioavailability. Recent studies have highlighted the compound's role as a precursor in synthesizing novel agrochemicals that exhibit improved efficacy and environmental safety.
The synthesis of Ethyl 3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-carboxylate involves a multi-step process that requires careful optimization to achieve high yields and purity. The reaction sequence typically begins with the functionalization of a pyridine ring, followed by the introduction of nitro, methoxy, and trifluoromethoxy groups in a controlled manner. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to ensure regioselectivity and minimize side products.
The compound's reactivity also makes it a valuable tool in mechanistic studies. Researchers have utilized Ethyl 3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-carboxylate to investigate electron transfer processes and radical reactions. Its ability to participate in various chemical transformations has provided insights into fundamental reaction mechanisms, contributing to the broader understanding of organic chemistry.
In conclusion, Ethyl 3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806751-06-3) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable intermediate in synthetic chemistry and a subject of ongoing research. As scientific understanding advances, it is expected that new applications for this compound will continue to emerge, further solidifying its importance in the chemical industry.
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